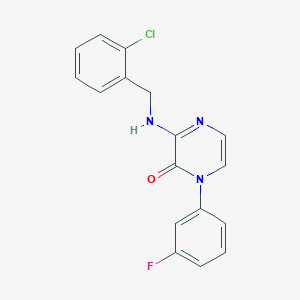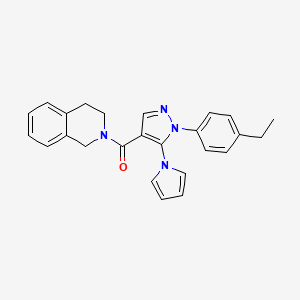![molecular formula C16H12Cl2N2OS B2711638 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone CAS No. 866038-70-2](/img/structure/B2711638.png)
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated aromatic compound.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the quinazolinone core or the dichlorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the dichlorophenyl group or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A related compound with similar structural features but different functional groups.
3-(3,4-Dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone derivatives: Various derivatives with modifications to the quinazolinone core or substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-2-(methylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-22-9-15-19-14-5-3-2-4-11(14)16(21)20(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWYHRZMYRKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2711555.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711558.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)

![2-(2-methylphenyl)-5-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2711565.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711567.png)
![(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid](/img/structure/B2711568.png)

![9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2711572.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)
![6-Oxaspiro[3.5]nonan-9-one](/img/structure/B2711576.png)

